N-(4-aminophenyl)-2,2-dimethylpropanamide

Description

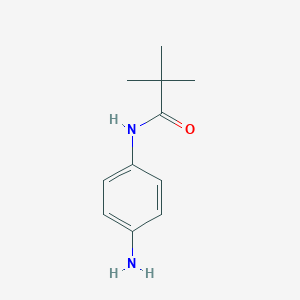

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBPZUVCJMMOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398880 | |

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104478-93-5 | |

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl 2,2 Dimethylpropanamide

Advanced Synthetic Pathways for N-(4-aminophenyl)-2,2-dimethylpropanamide and Analogues

The synthesis of this compound is primarily achieved through well-established organic reactions, with modern adaptations focusing on efficiency and yield.

Amidation Reactions in the Synthesis of the Chemical Compound

The core structure of this compound is formed via an amidation reaction, a fundamental process in organic chemistry. A common and effective method involves the acylation of an aniline (B41778) derivative. Specifically, the synthesis can be approached by reacting an acyl chloride with a protected aniline, such as p-nitroaniline. researchgate.net In this nucleophilic acyl substitution, the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond. The reaction is typically conducted in a suitable solvent like dichloromethane (B109758) (DCM) and in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. researchgate.net

Strategic Precursor Utilization for this compound Synthesis

A key strategy in the synthesis of this compound involves the use of a nitro-substituted precursor. The synthesis often commences with p-nitroaniline rather than p-phenylenediamine (B122844). researchgate.net This approach offers the advantage of avoiding the undesirable side reaction of double acylation that can occur with the two amino groups of p-phenylenediamine. The nitro group acts as a protecting group for the amine, deactivating it towards acylation. The amidation is therefore performed on p-nitroaniline with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) to form the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide. The final step is the chemical transformation of the nitro group into the desired amino group. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the conversion of the nitro-intermediate to the final amino product. The most prevalent method is catalytic hydrogenation. researchgate.net The reduction of the nitro group in N-(4-nitrophenyl)-2,2-dimethylpropanamide is efficiently carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction is typically performed in a solvent like ethanol (B145695) or methanol (B129727) and is often complete in a short period, for instance, around 30 minutes. researchgate.net This catalytic method is highly effective and selective, providing a clean conversion to the desired this compound.

Table 1: Overview of a Typical Catalytic Synthesis Pathway

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Amidation | p-Nitroaniline, 2,2-Dimethylpropanoyl chloride | Dichloromethane (DCM), Triethylamine (TEA), Room Temperature | N-(4-nitrophenyl)-2,2-dimethylpropanamide | researchgate.net |

| 2. Reduction | N-(4-nitrophenyl)-2,2-dimethylpropanamide | H₂, 10% Pd/C, Ethanol (EtOH) | This compound | researchgate.net |

Regioselective Synthesis of Substituted Aminophenyl-2,2-dimethylpropanamide Derivatives

The synthesis of regioselectively substituted derivatives of this compound can be achieved by selecting appropriately substituted starting materials. researchgate.net By employing aniline precursors with substituents at specific positions on the aromatic ring, a diverse range of derivatives can be produced. For example, starting with a substituted p-nitroaniline allows for the introduction of various functional groups onto the phenyl ring of the final product. This strategy provides precise control over the final structure. Research on analogous N-phenylbenzamides has shown that starting with substituted anilines (e.g., 4-chloro, 4-bromo, 4-methyl) is a viable route to produce a library of derivatives. researchgate.net This principle can be directly applied to the synthesis of this compound analogues.

Table 2: Examples of Precursors for Substituted Derivatives

| Starting Precursor (Substituted Aniline) | Potential Final Product | Reference (by Analogy) |

|---|---|---|

| 3-Chloro-4-nitroaniline | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | researchgate.net |

| 3-Methyl-4-nitroaniline | N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide | researchgate.net |

| 2,4-Dinitroaniline | N-(2,4-diaminophenyl)-2,2-dimethylpropanamide (after double reduction) | researchgate.net |

Derivatization Strategies for this compound

The presence of a primary aromatic amine allows for a variety of chemical modifications, making this compound a useful scaffold for creating more complex molecules.

Functional Group Interconversions on the Aminophenyl Moiety

The amino group on the phenyl ring is a key site for functional group interconversions. Besides its formation from a nitro group, the amine can undergo several other important reactions. For instance, the amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride, leading to derivatives such as N-{4-[(Benzenesulfonyl)amino]phenyl}-2,2-dimethylpropanamide. epa.gov Another common transformation is diazotization, where the primary amine reacts with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt. researchgate.net This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups. Furthermore, the amine can undergo acylation; the existence of N-(4-acetylphenyl)-2,2-dimethylpropanamide suggests a reaction with an acetylating agent is possible. sigmaaldrich.com

Synthesis of Heterocyclic Derivatives Incorporating the Chemical Compound's Core Structure

The primary amino group of this compound is a key functional handle for the synthesis of various heterocyclic systems. The presence of the 1,4-diaminobenzene core structure makes it a suitable precursor for the formation of fused heterocycles, such as benzimidazoles and quinoxalines.

Benzimidazole (B57391) Derivatives: Benzimidazoles can be synthesized by the condensation of this compound with carboxylic acids or their derivatives. This reaction, known as the Phillips condensation, typically requires acidic conditions and heat. For instance, reaction with formic acid would yield a benzimidazole with no substituent at the 2-position, while reaction with other carboxylic acids would introduce a substituent corresponding to the R-group of the acid.

Another approach involves the reaction with aldehydes, followed by an oxidative cyclization. The primary amine of the title compound would first form a Schiff base with the aldehyde, which would then undergo intramolecular cyclization and subsequent oxidation to form the benzimidazole ring.

Quinoxaline (B1680401) Derivatives: Quinoxalines can be prepared by the condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and often proceeds at room temperature or with gentle heating. The reaction involves the formation of two imine bonds, followed by cyclization to form the quinoxaline ring. The substituents on the α-dicarbonyl compound will determine the substitution pattern on the newly formed pyrazine (B50134) ring of the quinoxaline.

Table 2: Examples of Heterocyclic Systems from this compound

| Heterocycle | Reagent(s) | General Conditions |

| Benzimidazole | Carboxylic Acid (e.g., Formic Acid) | Acidic catalyst (e.g., HCl, PPA), Heat |

| Benzimidazole | Aldehyde | Formation of Schiff base, followed by oxidation |

| Quinoxaline | α-Dicarbonyl Compound (e.g., Glyoxal, Benzil) | Ethanol or Acetic Acid, Room Temperature or Heat |

Mechanistic Studies of this compound Synthesis

The most common method for the synthesis of this compound involves the acylation of a p-phenylenediamine derivative. A typical route starts with the acylation of 4-nitroaniline (B120555) with pivaloyl chloride, followed by the reduction of the nitro group to an amine.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the acylation step, the reaction between pivaloyl chloride and an aniline derivative, are crucial for optimizing the reaction conditions and yield. The reaction is a nucleophilic acyl substitution. The rate of this reaction is dependent on the concentration of both reactants and is influenced by the electronic properties of the substituents on the aniline ring and the steric hindrance of the acyl chloride.

The Hammett equation can be used to correlate the reaction rates of a series of substituted anilines with a given acyl chloride. researchgate.netwikipedia.orgviu.capharmacy180.comresearchgate.net The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted aniline, k₀ is the rate constant for the unsubstituted aniline, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of the substituent. For the acylation of anilines, the ρ value is typically negative, indicating that electron-donating groups on the aniline ring increase the reaction rate by increasing the nucleophilicity of the amine.

Thermodynamically, the formation of the amide bond is generally an exothermic process. However, the reaction of an acyl chloride with an amine also produces hydrogen chloride, which can protonate the starting amine, rendering it unreactive. libretexts.org Therefore, a base, such as triethylamine or pyridine, is typically added to neutralize the HCl and drive the reaction to completion.

Elucidation of Reaction Intermediates

The mechanism of the acylation of an amine with an acyl chloride proceeds through a tetrahedral intermediate. libretexts.org In the case of the synthesis of this compound from 4-nitroaniline and pivaloyl chloride, the reaction would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge and the nitrogen atom carries a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., another molecule of the amine or an added base like triethylamine) to give the final N-(4-nitrophenyl)-2,2-dimethylpropanamide product.

The subsequent reduction of the nitro group to the primary amine is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, Sn/HCl). The intermediates in this reduction process typically involve nitroso and hydroxylamine (B1172632) species.

Advanced Spectroscopic and Crystallographic Analysis in N 4 Aminophenyl 2,2 Dimethylpropanamide Research

High-Resolution NMR Spectroscopy for Structural Elucidation of the Chemical Compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of N-(4-aminophenyl)-2,2-dimethylpropanamide in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear in the range of δ 6.5–7.5 ppm. core.ac.uk Due to the para-substitution pattern, these protons would likely present as a pair of doublets, characteristic of an AA'BB' spin system. The broad singlet corresponding to the amide proton (N-H) is anticipated to be in the region of δ 8.5 ppm. core.ac.uk A prominent singlet, integrating to nine protons, is expected between δ 1.2 and 1.4 ppm, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. core.ac.uk The protons of the amino group (-NH₂) would also produce a broad singlet, the chemical shift of which can be variable and is influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the amide group is expected to resonate significantly downfield. The aromatic carbons would show a set of signals in the aromatic region of the spectrum, with their specific chemical shifts influenced by the amino and amide substituents. The quaternary carbon of the tert-butyl group and the carbons of the nine methyl groups will have characteristic signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 145 |

| Amide NH | ~8.5 | - |

| Amino NH₂ | Variable | - |

| tert-Butyl CH₃ | 1.2 - 1.4 | ~27 |

| Quaternary C | - | ~40 |

| Carbonyl C=O | - | ~178 |

Mass Spectrometry Techniques for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.26 g/mol ). researchgate.net In a high-resolution mass spectrum, this would allow for the confirmation of the molecular formula, C₁₁H₁₆N₂O.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amides is the α-cleavage adjacent to the carbonyl group, which could lead to the formation of the pivaloyl cation ([C(CH₃)₃CO]⁺) at m/z 85. Another significant fragmentation pathway could involve the cleavage of the amide bond, potentially leading to the formation of a fragment corresponding to the 4-aminophenylamino radical cation. In a study of the related compound N-(4-aminophenyl)acetamide, a molecular ion peak at m/z 151.1 (M+1) was observed, with a significant fragment at m/z 109.1, corresponding to the loss of the acetyl group. capes.gov.br A similar loss of the pivaloyl group would be expected for this compound.

X-ray Crystallography of this compound and its Co-crystals

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of this compound. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the primary amino group offers two hydrogen bond donors (N-H). This functionality allows for the formation of extensive hydrogen-bonding networks.

In the crystal structures of related N-aryl amides, N-H···O=C hydrogen bonds are a common and robust supramolecular synthon, often leading to the formation of chains or tapes of molecules. researchgate.net It is highly probable that the crystal packing of this compound will feature such interactions. Furthermore, the amino group can participate in hydrogen bonding with the amide carbonyl oxygen of neighboring molecules, leading to a more complex three-dimensional network. The formation of co-crystals with other molecules capable of hydrogen bonding could lead to novel supramolecular architectures with tailored physicochemical properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group and the secondary amide group would appear in the region of 3200-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectra of amides and is expected to appear around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, would be observed around 1550 cm⁻¹. In a study of N-(4-aminophenyl)acetamide, the amide N-H stretch was observed between 3280 and 3368 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is typically a weaker band in the Raman spectrum compared to the IR spectrum. However, the aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the phenyl ring is expected to produce a strong band. Analysis of the Raman spectrum can provide further confirmation of the functional groups present and offer insights into the molecular symmetry and polarizability of the chemical bonds.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Amine (N-H) | Stretching | 3200 - 3500 | IR, Raman |

| Amide (N-H) | Stretching | 3200 - 3400 | IR, Raman |

| Carbonyl (C=O) | Stretching (Amide I) | ~1650 | IR (strong), Raman (weak) |

| Amide (N-H bend, C-N stretch) | Amide II | ~1550 | IR |

| Aromatic (C=C) | Stretching | 1450 - 1600 | IR, Raman |

| Aromatic (C-H) | Bending (out-of-plane) | 700 - 900 | IR |

Biological and Pharmacological Investigations of N 4 Aminophenyl 2,2 Dimethylpropanamide

Enzyme Inhibition and Modulation Studies

Research into N-(4-aminophenyl)-2,2-dimethylpropanamide has revealed its activity as a modulator of several key enzymes, with a particular focus on its inhibitory properties. The compound's mechanism of action often involves binding to the active sites of enzymes, thereby altering their function and downstream cellular processes.

This compound, widely known as CI-994, is recognized as a potent and selective inhibitor of Histone Deacetylases (HDACs). abcam.com It demonstrates selectivity for Class I HDACs. nih.govnih.gov The inhibitory activity of the compound leads to the hyperacetylation of histones, which plays a role in inducing cell differentiation, apoptosis (programmed cell death), and G1 cell cycle arrest. abcam.com Studies have shown that by inhibiting HDACs, CI-994 can facilitate synaptic and intracellular communication following learning, acting as a molecular memory aid. nih.gov The inhibition is potent, with specific kinetic values determined for various HDAC isoforms. abcam.com

Table 1: Inhibition Constants (Kᵢ) of this compound (CI-994) for HDAC Isoforms

| HDAC Isoform | Inhibition Constant (Kᵢ) in μM |

|---|---|

| HDAC1 | 0.41 abcam.com |

| HDAC3 | 0.75 abcam.com |

| HDAC6 | 100 abcam.com |

Investigations into enzyme inhibition have explored the potential for amide-containing compounds to act as inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Studies on novel N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives have shown that these compounds can potently inhibit ACAT. nih.gov For these related structures, the lipophilicity of the acyl moiety was found to be a crucial factor for potent ACAT inhibitory activity. nih.gov However, specific studies detailing the direct inhibitory effect of this compound on ACAT are not prominently featured in the reviewed literature.

The Aurora kinase family represents another class of enzymes targeted in pharmacological research. Studies have identified that a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines act as potent inhibitors of Aurora A and Aurora B kinases. dundee.ac.uknih.gov For this class of compounds, the potency and selectivity of Aurora kinase inhibition were found to correlate with the presence of a substituent at the para-position of the aniline (B41778) group. dundee.ac.uknih.gov While this compound contains a substituted N-phenyl group, it does not share the same pyrimidine-based core structure as the identified Aurora kinase inhibitors.

Beyond its well-documented role as an HDAC inhibitor, this compound has been investigated for its broader interactions with other enzymes. Preliminary research suggests it may inhibit certain enzymes involved in inflammatory pathways. The primary mechanism of action involves the compound forming non-covalent interactions, such as hydrogen bonds, with its molecular targets. The specific inhibition kinetics for its primary targets, HDAC1 and HDAC3, have been quantified with Kᵢ values of 0.41 μM and 0.75 μM, respectively. abcam.com

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of this compound with cellular receptors is a key area of its pharmacological profiling, helping to elucidate its broader biological effects.

Serotonin (B10506) (5-HT) receptors are a major family of G protein-coupled receptors that mediate a wide range of physiological and neurological processes. bmbreports.orgnih.gov Ligands for these receptors often possess specific structural motifs, such as phenylethylamine or arylpiperazine backbones, which facilitate binding. mdpi.comnih.gov A review of the scientific literature does not indicate that this compound is a significant ligand for any of the serotonin receptor subtypes. Its chemical structure does not align with the common pharmacophores identified for high-affinity serotonin receptor agents.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | CI-994; Tacedinaline |

| N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amides | |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | |

| Serotonin | 5-hydroxytryptamine; 5-HT |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | NA |

Dopamine (B1211576) Receptor Ligand Properties

There is currently no publicly available scientific literature detailing the investigation of this compound as a dopamine receptor ligand. Extensive searches for binding assays, functional studies, or computational modeling of this specific compound with any dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) did not yield any specific results. Therefore, its affinity, selectivity, and functional activity (agonist, antagonist, or modulator) at dopamine receptors remain uncharacterized in published research.

Protein-Protein Interaction Modulation

An examination of peer-reviewed scientific databases and literature reveals no specific studies on the ability of this compound to modulate protein-protein interactions (PPIs). Research into its potential to inhibit or stabilize specific PPIs, which is a growing area in drug discovery, has not been reported for this particular compound. Consequently, there is no information on its mechanism of action in this context or any identified protein targets.

Cellular Assays and Biological Pathway Interrogation

Specific data from cellular assays designed to interrogate the biological pathways affected by this compound are not available in the current body of scientific literature. While derivatives of similar compounds have been investigated for various biological activities, information focusing solely on this compound is lacking.

Antiproliferative Activity in Cancer Cell Lines

There is no specific data from peer-reviewed studies on the antiproliferative activity of this compound against the cancer cell lines listed below. While general statements about the potential antiproliferative effects of its derivatives can be found, concrete data such as IC50 values from studies on the parent compound are not published.

MCF-7 Breast Cancer Cell Line Studies

A review of available scientific literature found no studies that specifically evaluated the antiproliferative effects of this compound on the MCF-7 breast cancer cell line.

HeLa Cell Studies

No peer-reviewed research articles presenting data on the antiproliferative activity of this compound in HeLa cells were identified.

HCT-116 and A549 Cell Line Evaluations

There are no specific published studies detailing the evaluation of this compound for its antiproliferative activity against HCT-116 (colon cancer) and A549 (lung cancer) cell lines.

HL-60 Cell Growth Inhibition

Research into the biological activity of N-substituted benzamides has identified their potential to induce apoptosis in various cell lines, including the human promyelocytic leukemia cell line, HL-60. researchgate.net Studies using declopramide (B1670142), a related N-substituted benzamide (B126), demonstrated that concentrations above 250 μM induced apoptosis in HL-60 cells. researchgate.net This process was preceded by a G2/M cell cycle block. researchgate.net The HL-60 cell line is a well-established model for studying the differentiation of myeloid cells and is frequently used in cancer research to screen for compounds with cytotoxic or differentiation-inducing potential. nih.gov The cell line is known for its rapid doubling time of approximately 24 hours in actively growing cultures and its ability to be differentiated into various mature hematopoietic cell types. nih.gov The induction of apoptosis in HL-60 cells by N-substituted benzamides suggests a potential avenue for these compounds as anticancer agents. researchgate.net

Apoptosis Induction Mechanisms

The induction of apoptosis by N-substituted benzamides, such as declopramide, in the human promyelocytic cancer cell line HL-60 involves the intrinsic apoptotic pathway. researchgate.net This is characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. researchgate.net The process is sensitive to inhibition by the broad-spectrum caspase inhibitor zVAD-fmk and the caspase-9 inhibitor zLEHD-fmk, but less so to the caspase-8 inhibitor zIETD-fmk, indicating a primary role for the mitochondrial pathway over the extrinsic death receptor pathway. researchgate.net Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in cells has been shown to inhibit declopramide-induced apoptosis, further solidifying the involvement of the intrinsic pathway. researchgate.net Notably, the apoptotic mechanism appears to be independent of p53, as it is observed in p53-deficient HL-60 cells. researchgate.net This p53-independent apoptosis is a significant finding, as many chemotherapeutic agents rely on functional p53 to induce cell death. nih.gov

Cell Cycle Regulation Studies

Investigations into the effects of N-substituted benzamides on cell cycle progression have revealed their ability to induce a G2/M cell cycle block. In studies with declopramide on the HL-60 cell line, this cell cycle arrest was observed prior to the onset of apoptosis. researchgate.net This G2/M block was also apparent in the presence of the pan-caspase inhibitor zVAD-fmk and in cells overexpressing Bcl-2, indicating that the cell cycle arrest is an independent event and not a consequence of apoptosis. researchgate.net The induction of a G2/M arrest is a common mechanism for many anticancer agents, as it prevents cells from entering mitosis and proliferating. nih.gov The observation that this cell cycle block occurs in p53-deficient HL-60 cells suggests that the regulatory mechanism is independent of p53, a critical tumor suppressor protein that often orchestrates cell cycle arrest in response to cellular stress. researchgate.net

Antimicrobial Activity Assessments

Amide derivatives are recognized for their wide range of pharmacological activities, including antimicrobial effects. nanobioletters.com While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided context, the broader class of N-benzamide derivatives has shown promise. nanobioletters.com For instance, certain N-benzamide derivatives have demonstrated significant antibacterial activity against Bacillus subtilis. nanobioletters.com The antimicrobial potential of such compounds is often evaluated using methods like broth microdilution and disc diffusion to determine their minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacteria and fungi. researchgate.netnih.gov The effectiveness of these compounds can be influenced by their ability to penetrate the bacterial cell wall or their fit at a specific receptor site. nanobioletters.com The introduction of certain chemical groups, such as a cycloalkyl moiety or a fluorophenyl group, has been shown to enhance the antimicrobial activity of related heterocyclic compounds like carbazoles. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of amide derivatives has been a subject of investigation. While direct research on the anti-inflammatory properties of this compound is not available in the provided results, studies on related compounds offer insights. Thiazole derivatives, for example, have been explored for their anti-neuroinflammatory effects. nih.gov One such derivative, N-adamantyl-4-methylthiazol-2-amine, was found to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This was achieved by reducing the levels of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov The underlying mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substitutions on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound and related structures, the nature and position of substituents on the aromatic ring and amide group significantly influence their efficacy.

For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications in the propanamide (B-region) and the 4-t-butylbenzyl (C-region) parts were investigated. researchgate.net The introduction of dimethyl and cyclopropyl (B3062369) groups at the α-position of the propanamide was explored. researchgate.net Furthermore, replacing the C-region with various 4-substituted phenyl, aryl alkyl, and diaryl alkyl derivatives led to a range of activities. researchgate.net For example, substitution with a cyclopentyl group showed notable activity, which was reduced with a larger cyclohexyl group. researchgate.net

In the context of antiproliferative agents, SAR studies on pyrazole (B372694) hydrazones and amides have shown that different decorations on the pyrazole nucleus impact cytotoxicity against various tumor cell lines. nih.gov For example, an N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole derivative displayed higher cytotoxicity against several cancer cell lines compared to its amide analogues. nih.gov

Similarly, for anthracycline antitumor antibiotics, the removal of a methoxyl group at position 4 significantly increased potency. nih.gov However, further substitutions, such as the introduction of methyl groups at positions 2 and 3, or 1 and 4, resulted in decreased cytotoxicity and biological activity. nih.gov The addition of a benzoyl ring at positions 2 and 3 further diminished activity. nih.gov These examples underscore the critical role of specific substitutions in modulating the biological effects of these classes of compounds. chemrxiv.org

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling and lead optimization are crucial computational techniques in drug discovery that help in identifying the essential structural features of a molecule responsible for its biological activity and in refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. While specific, in-depth pharmacophore models for this compound are not extensively detailed in publicly available research, the principles of these methods are widely applied to analogous structures, such as N-phenylamide derivatives, to guide the development of new therapeutic agents.

Pharmacophore Modeling

A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For derivatives of this compound, a hypothetical pharmacophore model could be constructed based on its structural components: the primary amine on the phenyl ring, the amide linkage, and the bulky tert-butyl group.

Quantitative structure-activity relationship (QSAR) studies are often employed in conjunction with pharmacophore modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of amide derivatives with known activities, researchers can build models to predict the efficacy of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.org

Lead Optimization

Lead optimization is the process of chemically modifying a promising lead compound to enhance its desired properties. This iterative process involves synthesizing and testing new analogs to improve potency, reduce off-target effects, and optimize absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of N-(4-aminophenyl)amide derivatives, lead optimization efforts have been reported for various therapeutic targets. For instance, in the development of DNA methyltransferase (DNMT) inhibitors, structure-activity relationship (SAR) studies of N-(4-aminophenyl)benzamide analogues have revealed key insights. It was found that the nature and size of substituents on the benzamide portion significantly influence inhibitory activity. While tricyclic moieties like acridine (B1665455) diminished activity, bicyclic groups such as quinoline (B57606) were well-tolerated. nih.gov The most effective compounds often featured a bicyclic substituent on one side of the molecule and a single ring on the other. nih.gov Interestingly, the orientation of the central amide bond was found to have a minimal impact on biological activity. nih.gov

An example of lead optimization can be seen in the development of P2Y1 antagonists, where an amide linkage and a 3,5-dichloro-4-aminophenyl substitution were incorporated into the lead compound. The resulting analog, compound 7v , demonstrated notable antiplatelet and P2Y1-mediated Ca2+ inhibitory activities. acs.org

The table below illustrates the impact of such modifications on biological activity.

| Compound | Modification | IC50 (Antiplatelet) (μM) | IC50 (P2Y1–Ca2+) (μM) |

| 7v | 3,5-dichloro-4-aminophenyl substitution | 3.37 | 3.22 |

Data sourced from a study on P2Y1 antagonists. acs.org

This data highlights how targeted chemical modifications, guided by an understanding of the structure-activity relationship, can lead to compounds with improved biological profiles. The process of lead optimization often involves a multi-parameter approach, where improvements in potency must be balanced with other factors such as metabolic stability and selectivity to develop a successful drug candidate. nih.gov

Preclinical and Translational Research of N 4 Aminophenyl 2,2 Dimethylpropanamide Analogues

In Vivo Efficacy Studies of Related Compounds

In vivo efficacy studies are crucial for determining the potential therapeutic utility of new chemical compounds in a living organism. These studies assess the ability of a compound to produce a desired therapeutic effect in animal models of a specific disease. For N-(4-aminophenyl)-2,2-dimethylpropanamide analogues, the primary focus of such studies would be their ability to modulate lipid levels in models of hyperlipidemia.

As of the current available data, specific in vivo efficacy studies for this compound or its direct analogues in the context of hyperlipidemia have not been extensively reported in publicly accessible scientific literature. Research has been conducted on structurally related compounds, such as 4-aminophenyl acetamides and propanamides, which have been investigated as potent Transient Receptor Potential Vanilloid 1 (TRPV1) ligands, though their relevance to hyperlipidemia is not the primary focus of these studies.

A variety of well-established animal models are utilized to induce and study hyperlipidemia, providing a platform to investigate the efficacy of novel therapeutic agents. These models can be broadly categorized into diet-induced and genetic models.

Diet-Induced Models: High-fat or high-cholesterol diets are commonly used to induce hyperlipidemia in animals, mimicking the diet-related causes of this condition in humans.

Rats and Mice: Wistar rats and various strains of mice (e.g., C57BL/6, BALB/c) are frequently used. A high-fat diet, often supplemented with cholesterol and cholic acid, can lead to significant elevations in total cholesterol, LDL-C ("bad cholesterol"), and triglycerides. Another method involves the administration of surfactants like Triton WR-1339 (Tyloxapol), which induces acute hyperlipidemia by inhibiting lipoprotein lipase.

Rabbits: New Zealand White rabbits are particularly sensitive to dietary cholesterol and rapidly develop hypercholesterolemia and atherosclerotic lesions when fed a cholesterol-enriched diet.

Genetic Models: Genetically modified animals provide models that can mimic human genetic predispositions to hyperlipidemia.

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack apolipoprotein E, a key protein in lipid metabolism. On a standard chow diet, they develop spontaneous hypercholesterolemia and atherosclerosis, which is exacerbated by a high-fat diet.

Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice lack the LDL receptor, leading to elevated levels of LDL-C. They are a widely used model for familial hypercholesterolemia.

The selection of an appropriate animal model is critical for the preclinical evaluation of compounds like this compound analogues and would depend on the specific mechanism of action being investigated.

Interactive Table: Common Animal Models for Hyperlipidemia Research

| Model | Species | Method of Induction | Key Phenotypic Features |

| High-Fat Diet | Rat (Wistar) | 95% commercial rat feed, 4% cholesterol, 1% cholic acid | Elevated LDL, VLDL, total cholesterol, and triglycerides. |

| High-Fat Diet | Mouse (C57BL/6) | High-fat chow | Elevated total cholesterol and triglycerides. |

| Triton WR-1339 | Rat | Intraperitoneal injection | Acute elevation of cholesterol and triglycerides. |

| Cholesterol-Enriched Diet | Rabbit (New Zealand White) | 0.5-2% cholesterol in diet | Severe hypercholesterolemia and atherosclerosis. |

| ApoE-/- | Mouse | Genetic knockout | Spontaneous hypercholesterolemia and atherosclerosis. |

| LDLR-/- | Mouse | Genetic knockout | Elevated LDL cholesterol. |

Pharmacokinetic and Pharmacodynamic Properties of this compound and its Derivatives

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) refers to what the drug does to the body. Understanding the PK/PD profile of a compound is essential for its development as a therapeutic agent.

Detailed pharmacokinetic and pharmacodynamic data for this compound and its derivatives specifically related to hyperlipidemia are not extensively available in the public domain. General principles of PK/PD would apply, and studies would be required to characterize these properties.

Pharmacokinetics (PK):

Absorption: Investigating the extent and rate of absorption after oral administration would be a key first step.

Distribution: Studies would determine how the compound distributes into various tissues, with a particular interest in the liver, a central organ in lipid metabolism.

Metabolism: Identifying the metabolic pathways and the enzymes involved (e.g., cytochrome P450 system) would be crucial to understand its clearance and potential for drug-drug interactions.

Excretion: Determining the primary routes of elimination (e.g., renal, fecal) is necessary to complete the PK profile.

Pharmacodynamics (PD):

The pharmacodynamic assessment would focus on the relationship between the concentration of the compound in the body and its effect on lipid levels (e.g., reduction in total cholesterol, LDL-C, and triglycerides).

Dose-response studies would be conducted in relevant animal models of hyperlipidemia to establish the potency and efficacy of the compound.

Interactive Table: Illustrative Pharmacokinetic/Pharmacodynamic Data for a Hypothetical Analogue

This table is for illustrative purposes only, as specific data for this compound analogues in hyperlipidemia is not currently available.

| Parameter | Value |

| Pharmacokinetics | |

| Oral Bioavailability (%) | Data Not Available |

| Tmax (h) | Data Not Available |

| Cmax (ng/mL) | Data Not Available |

| Half-life (t1/2) (h) | Data Not Available |

| Volume of Distribution (L/kg) | Data Not Available |

| Clearance (mL/min/kg) | Data Not Available |

| Pharmacodynamics | |

| ED50 (mg/kg) for Cholesterol Lowering | Data Not Available |

| Target Engagement Biomarker | Data Not Available |

Toxicological Assessments of the Chemical Compound (Excluding Dosage/Administration)

Toxicological studies are essential to identify potential adverse effects of a new chemical entity before it can be considered for human trials. These assessments are conducted in various in vitro and in vivo systems.

Specific toxicological data for this compound are not readily found in the public scientific literature. However, standard toxicological assessments for a compound of this nature would include:

Genotoxicity: A battery of tests to assess the potential for the compound to damage genetic material. This typically includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.

Acute Toxicity: Studies to determine the effects of single, high doses of the compound. These studies help to identify the target organs of toxicity and to determine the maximum tolerated dose.

Repeat-Dose Toxicity: Longer-term studies (e.g., 28-day or 90-day studies) in at least two species (one rodent, one non-rodent) to evaluate the effects of repeated exposure to the compound. These studies provide comprehensive information on target organ toxicity, dose-response relationships for adverse effects, and help to establish a no-observed-adverse-effect level (NOAEL).

Cardiovascular Safety Pharmacology: In vitro and in vivo studies to assess the potential effects of the compound on cardiovascular function, including heart rate, blood pressure, and cardiac electrophysiology (e.g., hERG channel assay).

Central Nervous System (CNS) Safety Pharmacology: A functional observational battery in rodents to assess potential effects on the central nervous system.

Interactive Table: Standard Toxicological Assessments

| Assay Type | Purpose | Typical System |

| Ames Test | Assesses mutagenicity | Salmonella typhimurium strains |

| In Vitro Chromosomal Aberration | Detects clastogenic potential | Mammalian cell lines (e.g., CHO, CHL) |

| In Vivo Micronucleus Test | Evaluates chromosomal damage | Rodent bone marrow or peripheral blood |

| Acute Toxicity Study | Determines effects of a single high dose | Rodent (e.g., rat, mouse) |

| 28-Day Repeat-Dose Toxicity | Evaluates toxicity after sub-chronic exposure | Rodent and non-rodent species |

| hERG Assay | Assesses risk of QT prolongation | Stably transfected cell lines |

| Functional Observational Battery | Screens for CNS effects | Rodent |

Applications in Chemical Biology and Drug Discovery

N-(4-aminophenyl)-2,2-dimethylpropanamide as a Research Tool

There is a lack of specific published research detailing the use of this compound as a dedicated research tool. While it may be used as a building block or intermediate in the synthesis of more complex molecules, studies focusing on this compound as a primary tool to investigate biological systems are not apparent.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-aminophenyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary route involves reacting 4-aminophenol with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Solvent choice (e.g., THF, dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or oxidation of the amine group . Yields (~75–84%) can be improved by using anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency . Post-synthesis purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals:

- Aromatic protons (δ 6.5–7.5 ppm, 4H, Ar-H).

- Amide NH (δ ~8.5 ppm, broad singlet).

- Tert-butyl group (δ 1.2–1.4 ppm, 9H, (CH)C) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray Crystallography : For definitive structural confirmation, single crystals can be grown via slow evaporation in ethanol. Refinement with SHELXL (via SHELX suite) allows precise determination of bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the electron-donating amino group influence the electronic structure and reactivity of this compound?

- Methodological Answer : The para-amino group enhances resonance stabilization of the aromatic ring, increasing electron density at the amide carbonyl. This can be quantified via:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to visualize electron delocalization in the amide moiety (e.g., C=O bond length ~1.24 Å, C–N ~1.33 Å) .

- Hammett Substituent Constants : Correlate substituent effects with reaction rates in derivatization (e.g., acylation or sulfonation). The amino group (σ = −0.66) significantly impacts regioselectivity in electrophilic substitutions .

Q. What experimental strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent polarity, pH, or tautomerism. To resolve these:

- Variable-Temperature NMR : Probe dynamic processes (e.g., amide bond rotation) by acquiring spectra at 25°C and −40°C.

- pH-Dependent Studies : Adjust solvent pH (DO/NaOD or DCl) to observe protonation/deprotonation shifts in NH or aromatic protons.

- Cross-Validation : Compare with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., PTEN phosphatase). Focus on hydrogen bonds between the amide group and active-site residues (e.g., Arg130, Asp92) .

- MD Simulations : Perform 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.